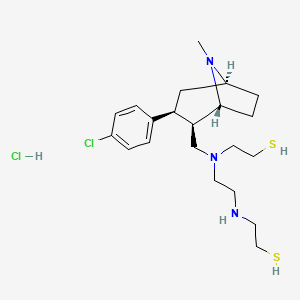
Trodat 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trodat 1, also known as technetium-99m labeled tropane derivative, is a radiopharmaceutical compound used primarily for imaging dopamine transporters in the brain. It is particularly significant in the diagnosis and monitoring of Parkinson’s disease and other neurodegenerative disorders. This compound binds to dopamine transporters located on the presynaptic nerve endings in the striatum, allowing for visualization of dopamine transporter integrity through single photon emission computed tomography (SPECT) imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of technetium-99m labeled Trodat 1 involves the radiolabeling of the tropane derivative with technetium-99m. The process typically includes the following steps:
Acidic Hydrolysis: The bisaminebisTrtiol (N2TrS2) compound undergoes acidic hydrolysis to obtain the precursor.
Industrial Production Methods
In industrial settings, the preparation of technetium-99m labeled this compound is streamlined using a kit formulation. The kit contains all necessary reagents in a lyophilized form, which can be reconstituted with sterile sodium pertechnetate injection. This method ensures reproducibility, high radiochemical yield, and purity .
Chemical Reactions Analysis
Types of Reactions
Trodat 1 primarily undergoes radiolabeling reactions with technetium-99m. The compound does not typically undergo oxidation, reduction, or substitution reactions in its application as a radiopharmaceutical.
Common Reagents and Conditions
Conditions: Radiolabeling is performed at 100°C for 30 minutes, followed by purification using HPLC or Sep-Pak cartridge.
Major Products Formed
The major product formed from the radiolabeling reaction is technetium-99m labeled this compound, which is used for SPECT imaging .
Scientific Research Applications
Trodat 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a radiolabeled compound for studying the binding affinity and selectivity of dopamine transporters.
Biology: Helps in understanding the distribution and density of dopamine transporters in the brain.
Medicine: Primarily used for diagnosing and monitoring Parkinson’s disease and other neurodegenerative disorders through SPECT imaging
Industry: Employed in the production of radiopharmaceutical kits for clinical use.
Mechanism of Action
Trodat 1 exerts its effects by binding selectively to dopamine transporters located on the presynaptic nerve endings in the striatum. This binding allows for the visualization of dopamine transporter integrity through SPECT imaging. The molecular target of this compound is the dopamine transporter protein, which plays a crucial role in regulating extracellular dopamine levels .
Comparison with Similar Compounds
Trodat 1 is unique in its ability to bind selectively to dopamine transporters and provide high-quality SPECT imaging for the diagnosis of Parkinson’s disease. Similar compounds include:
Ioflupane (I-123): Another radiopharmaceutical used for imaging dopamine transporters, but labeled with iodine-123 instead of technetium-99m.
Fluorodopa (F-18): A positron emission tomography (PET) imaging agent used for studying dopamine synthesis and metabolism.
Compared to these compounds, this compound offers advantages such as the widespread availability of technetium-99m and the ability to stock cold kits for easy preparation .
Properties
CAS No. |
675825-78-2 |
|---|---|
Molecular Formula |
C21H35Cl2N3S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21+;/m0./s1 |
InChI Key |
HZDNFBVWGKDFIP-GCMGGMMESA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















